molecular formula C20H21F3N2O4S B2371696 N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide CAS No. 690245-24-0

N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide

Cat. No.: B2371696
CAS No.: 690245-24-0
M. Wt: 442.45
InChI Key: RUXOEWHNVXSAIX-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is a complex organic compound characterized by the presence of an oxolane ring, a trifluoromethyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide typically involves multiple steps, starting with the preparation of the oxolane ring and the trifluoromethyl phenyl sulfone. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The sulfonylamino group can be reduced to form amines or thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include lactones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is unique due to the combination of its oxolane ring, trifluoromethyl group, and sulfonylamino group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-3-1-5-18(11-16)30(27,28)25-12-14-6-8-15(9-7-14)19(26)24-13-17-4-2-10-29-17/h1,3,5-9,11,17,25H,2,4,10,12-13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXOEWHNVXSAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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